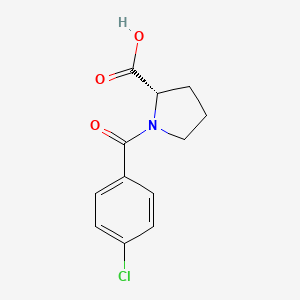

N-(4-氯苯甲酰)-L-脯氨酸

描述

Synthesis Analysis

The synthesis of compounds similar to “N-(4-Chlorobenzoyl)-L-proline” has been reported in the literature. For instance, Fe(III) complexes with ligands N’-(4-Chlorobenzoyl)isonicotinohydrazide can be synthesized through mixing metal and ligand dissolved in ethanol by reflux at ± 75oC . Another example is the synthesis of quinolin-8-yl 4-chlorobenzoate, which has been reported to yield up to 84% under various solvents such as dichloromethane, N, N-dimethylformamide, and toluene, and different bases such as potassium carbonate and triethylamine .

Molecular Structure Analysis

The molecular structure of “N-(4-Chlorobenzoyl)-L-proline” can be inferred from related compounds. For instance, 4-chlorobenzoyl chloride is an acyl chloride consisting of benzoyl chloride having a chloro substituent in the para-position . Another related compound, N-(4-chlorobenzoyl)-N, N-di-n-butylthiourea, has been structurally characterized and its lattice parameters have been determined through XRD analysis .

科学研究应用

蛋白质折叠和细胞代谢中的脯氨酸衍生物

脯氨酸类似物,包括N-(4-氯苯甲酰)-L-脯氨酸,在蛋白质的折叠和结构中发挥重要作用。这些类似物对研究细胞代谢和原核生物和真核生物细胞中大分子合成的调节非常有价值。它们的用途延伸到工业应用,例如通过选择对这些类似物具有抗性的突变体来分离过度产生L-脯氨酸的微生物。此外,它们是修改肽的生物学、药学或物理化学性质的有前途的候选物(Bach & Takagi, 2013)。

N-芳基吡咯的合成

与N-(4-氯苯甲酰)-L-脯氨酸密切相关的反式-4-羟基-L-脯氨酸已经有效地用于铜催化的芳基卤化物C-N交叉偶联反应。这种方法合成了N-芳基吡咯,对有机化学和药物合成非常重要(Reddy, Kumar & Rao, 2011)。

不对称合成和药物应用

脯氨酸及其衍生物经常用作有机反应中的不对称催化剂。它们在生物活性分子的合成和作为生物活性分子成分方面具有应用。它们广泛的化学和生物学应用范围促使研究人员开发新的合成脯氨酸和取代脯氨酸的方法(Panday, 2011)。

磁性双功能L-脯氨酸作为人工酶

报道了无需保护/脱保护步骤的磁性双功能L-脯氨酸的合成作为人工酶。这种磁性纳米生物催化剂高效且多功能,适用于各种基于L-脯氨酸的有机转化。其高效性、可回收性和可重复使用性使其成为人工酶设计的有前途的候选物(Aghahosseini, Ramazani, Ślepokura & Lis, 2018)。

核苷酸膦酸的合成

反式-4-羟基-L-脯氨酸用于合成基于脯氨醇的核苷酸类似物。这些化合物在医药化学和生物化学中合成具有应用的核苷酸至关重要(Vaněk等,2009)。

促进根生长活性

已经证明N-酰基-L-脯氨酸衍生物,与N-(4-氯苯甲酰)-L-脯氨酸密切相关,能够促进植物的根生长。这些化合物在农业和植物生物学研究中具有重要应用(Tsuji, Kuwano, Saito & Eto, 1992)。

蛋白质晶体学中的抗冻剂

类似于N-(4-氯苯甲酰)-L-脯氨酸的L-脯氨酸被用作蛋白质晶体学中的抗冻剂。它有助于为各种蛋白质制备晶体以进行低温数据收集,并且与典型的蛋白质结晶配方兼容(Pemberton et al., 2012)。

L-脯氨酸的新羟化

发现了将游离L-脯氨酸转化为顺式-4-羟基-L-脯氨酸的新型L-脯氨酸顺式-4-羟化酶。这些酶是2-氧戊二酸依赖的双氧酶家族的一部分,对有机合成和药物生产具有影响(Hara & Kino, 2009)。

多功能有机催化

L-脯氨酸被用作合成各种有机化合物的多功能有机催化剂。它在各种底物上的催化性能已经得到证实,突显了它在有机化学中的多功能性 (Varala, Nasreen, Enugala & Adapa, 2007)。

作用机制

Target of Action

The primary target of N-(4-Chlorobenzoyl)-L-proline is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is involved in the metabolism of certain compounds, particularly those containing a 4-chlorobenzoyl group .

Mode of Action

N-(4-Chlorobenzoyl)-L-proline interacts with its target enzyme, 4-chlorobenzoyl CoA ligase, by binding to it

Biochemical Pathways

The interaction of N-(4-Chlorobenzoyl)-L-proline with 4-chlorobenzoyl CoA ligase is likely to affect the metabolic pathways involving this enzyme . The enzyme is known to be involved in the metabolism of 4-chlorobenzoate, a compound that can be found in certain bacteria

Pharmacokinetics

The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its interaction with 4-chlorobenzoyl CoA ligase, it may influence the metabolism of 4-chlorobenzoate and related compounds

Action Environment

The action, efficacy, and stability of N-(4-Chlorobenzoyl)-L-proline are likely to be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .

属性

IUPAC Name |

(2S)-1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJWQQXPQMTJHL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364221 | |

| Record name | N-(4-Chlorobenzoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzoyl)-L-proline | |

CAS RN |

62522-91-2 | |

| Record name | N-(4-Chlorobenzoyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)